molecular formula C13H9Cl2NO B1421766 4-(2,3-Dichlorobenzoyl)-2-methylpyridine CAS No. 1187169-70-5

4-(2,3-Dichlorobenzoyl)-2-methylpyridine

Cat. No.: B1421766
CAS No.: 1187169-70-5
M. Wt: 266.12 g/mol
InChI Key: ANHVXWSONQHKSE-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorobenzoyl)-2-methylpyridine is a chemical compound characterized by the presence of a dichlorobenzoyl group attached to a methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dichlorobenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 2,3-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are common practices to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Dichlorobenzoyl)-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the dichlorobenzoyl group to a benzyl group.

    Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

4-(2,3-Dichlorobenzoyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorobenzoyl)-2-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The dichlorobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The methylpyridine ring can interact with aromatic residues in protein active sites, enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • 2,3-Dichlorobenzoyl cyanide
  • 2,3-Dichlorobenzoyl chloride
  • 2,3-Dichlorobenzoic acid

Comparison: 4-(2,3-Dichlorobenzoyl)-2-methylpyridine is unique due to the presence of both a dichlorobenzoyl group and a methylpyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, compared to similar compounds that lack either the dichlorobenzoyl group or the methylpyridine ring.

Properties

IUPAC Name

(2,3-dichlorophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-7-9(5-6-16-8)13(17)10-3-2-4-11(14)12(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHVXWSONQHKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222952
Record name (2,3-Dichlorophenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187169-70-5
Record name (2,3-Dichlorophenyl)(2-methyl-4-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dichlorophenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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